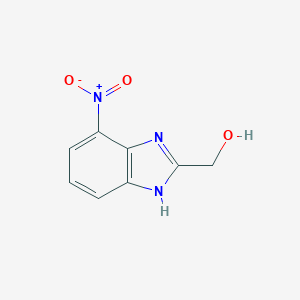

(4-nitro-1H-benzimidazol-2-yl)methanol

説明

Significance of Benzimidazole (B57391) Derivatives in Contemporary Organic and Materials Chemistry Research

Benzimidazole, a bicyclic molecule formed from the fusion of benzene (B151609) and imidazole (B134444) rings, represents a privileged structure in medicinal and materials chemistry. nih.govderpharmachemica.com Its structural similarity to naturally occurring purines allows benzimidazole derivatives to interact with various biological targets, leading to a wide spectrum of pharmacological activities. Consequently, this scaffold is integral to numerous therapeutic agents, including antiulcer drugs like omeprazole, anthelmintics such as albendazole, and antihistamines like astemizole. researchgate.net The versatility of the benzimidazole nucleus allows for substitutions at various positions, enabling chemists to fine-tune the molecule's steric and electronic properties to achieve desired biological effects. researchgate.net This has led to the development of derivatives with anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive properties. researchgate.netresearchgate.net

Beyond medicine, benzimidazole derivatives are gaining traction in materials science. Their inherent aromaticity and electron-rich nature contribute to excellent thermal stability and unique photophysical properties. These characteristics make them suitable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and as corrosion inhibitors. The ability of the benzimidazole ring to form stable complexes with various metal ions also opens avenues for the development of novel catalysts and coordination polymers.

Overview of Nitro-Substituted Benzimidazole Scaffolds in Advanced Chemical Synthesis

The introduction of a nitro (-NO₂) group onto the benzimidazole framework significantly modifies its chemical personality, creating a valuable building block for advanced chemical synthesis. The strong electron-withdrawing nature of the nitro group enhances the chemical stability of the molecule and can influence its biological activity. nih.gov For instance, nitro-substituted benzimidazoles are key components in the synthesis of compounds investigated for antiprotozoal and anticancer activities. nih.gov

From a synthetic standpoint, the nitro group serves as a versatile functional handle. It can be readily reduced to an amino group, which then provides a reactive site for a wide array of chemical transformations. This allows for the construction of more complex molecular architectures and the introduction of diverse functionalities. The synthesis of these scaffolds typically involves the condensation of a nitro-substituted o-phenylenediamine (B120857) with an aldehyde or carboxylic acid derivative. nih.govresearchgate.net Microwave-assisted synthesis has emerged as an efficient method for producing these compounds, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govnih.gov The presence of the nitro group can also direct the regioselectivity of subsequent reactions, providing a strategic tool for synthetic chemists to control the formation of specific isomers.

Contextualizing (4-nitro-1H-benzimidazol-2-yl)methanol as a Versatile Synthetic Target for Advanced Studies

While broad research exists on nitro-benzimidazole derivatives, specific academic studies and detailed synthetic explorations focused exclusively on this compound are not extensively documented in publicly available literature. However, by examining its constituent parts, its potential as a versatile synthetic intermediate can be inferred.

The molecule features three key components: the benzimidazole core, the nitro group at the 4-position, and a hydroxymethyl (-CH₂OH) group at the 2-position. The hydroxymethyl group offers a primary alcohol functionality, a common and highly useful reactive site in organic synthesis. It can be oxidized to an aldehyde or carboxylic acid, or it can participate in esterification and etherification reactions. This functionality, combined with the nitro group's potential for reduction to an amine, presents a scaffold with two distinct and strategically important reactive centers. This dual functionality makes this compound a potentially valuable precursor for synthesizing a diverse library of more complex molecules for various research applications.

Scope and Objectives for Comprehensive Academic Investigations of this compound Architectures

Given the limited specific research on this compound, a comprehensive academic investigation would be highly valuable. The primary objectives of such a study would be to develop and optimize a reliable synthetic route to this compound. A logical starting point would be the condensation of 3-nitro-1,2-diaminobenzene with glycolic acid or a related derivative.

Subsequent investigations should focus on thoroughly characterizing the compound using modern spectroscopic and crystallographic techniques to understand its structural and electronic properties. A key objective would be to explore the differential reactivity of the hydroxymethyl and nitro groups. This would involve systematically studying a range of reactions at each site to establish synthetic protocols for selective derivatization. For instance, protecting the alcohol group before reducing the nitro group, or vice-versa, would be a critical study.

Ultimately, the goal would be to leverage this compound as a building block to synthesize novel, more elaborate benzimidazole architectures. These new molecules could then be screened for potential applications in medicinal chemistry, based on the known bioactivity of related compounds, or investigated for their properties in materials science, exploring how the specific substitution pattern influences fluorescence, conductivity, or metal-binding capabilities.

Structure

3D Structure

特性

IUPAC Name |

(4-nitro-1H-benzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c12-4-7-9-5-2-1-3-6(11(13)14)8(5)10-7/h1-3,12H,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCRAUSOGYAEHGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(N2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization of 4 Nitro 1h Benzimidazol 2 Yl Methanol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei such as protons (¹H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N). For (4-nitro-1H-benzimidazol-2-yl)methanol and its analogues, NMR is indispensable for confirming the molecular structure, analyzing tautomeric equilibria, and understanding the electronic effects of substituents on the benzimidazole (B57391) core.

In solution, N-unsubstituted benzimidazoles can undergo a rapid proton exchange between the N1 and N3 positions, a phenomenon known as prototropic tautomerism. This dynamic equilibrium simplifies the ¹H NMR spectrum by making certain protons chemically equivalent on the NMR timescale. For a symmetrically substituted benzimidazole, this results in averaged signals. However, in this compound, the nitro group at the C4 position breaks this symmetry.

The presence of the strongly electron-withdrawing nitro group is known to cause a significant downfield shift (deshielding) of adjacent protons. The nitro group has been identified as causing one of the most substantial downfield shifts for ortho protons, comparable to or even greater than other substituents clockss.org. Consequently, the proton at C7 (H-7) is expected to resonate at a considerably lower field than the other aromatic protons.

Due to tautomerism, the proton on the nitrogen can be located at either the N1 or N3 position, leading to two tautomeric forms: this compound and (7-nitro-1H-benzimidazol-2-yl)methanol. If the proton exchange is rapid, the observed spectrum will be a weighted average of the two forms. This exchange renders the H-5 and H-6 protons magnetically equivalent over time, simplifying their signals. The methylene protons (-CH₂OH) and the hydroxyl proton (-OH) of the methanol (B129727) group would appear as distinct signals, with the hydroxyl proton's chemical shift being highly dependent on solvent and concentration.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts (δ) for this compound Predicted values are based on general benzimidazole data and known substituent effects. Actual values may vary based on solvent and experimental conditions.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| N-H | 12.0 - 13.5 | Broad Singlet | Chemical shift is highly variable; often broad due to exchange. |

| H-7 | 8.2 - 8.5 | Doublet | Significantly deshielded by the adjacent nitro group. |

| H-5 | 7.8 - 8.1 | Doublet | Influenced by the anisotropic effect of the nitro group. |

| H-6 | 7.3 - 7.6 | Triplet / Doublet of Doublets | Coupled to H-5 and H-7. |

| -CH₂- | 4.8 - 5.2 | Singlet / Doublet | Methylene protons adjacent to the benzimidazole ring. May couple with -OH proton. |

| -OH | 5.0 - 6.0 | Singlet / Triplet | Chemical shift is solvent and concentration dependent. May couple with -CH₂- protons. |

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each carbon atom. Similar to ¹H NMR, rapid tautomerism can lead to the averaging of signals for carbon pairs C4/C7 and C5/C6 in symmetrically substituted benzimidazoles researchgate.net. In this asymmetrically substituted molecule, however, distinct signals for all aromatic carbons are anticipated if the tautomeric equilibrium is slow, though some averaging may occur if the exchange is fast.

The carbon atom directly attached to the nitro group (C-4) will be significantly influenced, as will the other carbons in the benzene (B151609) ring. The C-2 carbon, situated between the two nitrogen atoms, typically appears in the range of 149-152 ppm in similar benzimidazole structures rsc.orgichem.md. The methanol side-chain carbon (-CH₂OH) would resonate in the aliphatic region, typically around 55-65 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from analogues like 2-(4-nitrophenyl)-1H-benzimidazole and general substituent effects.

| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |

| C-2 | 150 - 155 | Carbon of the imidazole (B134444) ring, attached to the methanol group. |

| C-3a / C-7a | 135 - 145 | Bridgehead carbons, chemical shifts depend on the position of the N-H proton. |

| C-4 | 145 - 150 | Directly attached to the electron-withdrawing NO₂ group. |

| C-7 | 115 - 125 | Aromatic carbon adjacent to the nitro-substituted ring. |

| C-5 | 120 - 130 | Aromatic carbon. |

| C-6 | 110 - 120 | Aromatic carbon. |

| -CH₂OH | 55 - 65 | Aliphatic carbon of the methanol side chain. |

¹⁵N NMR spectroscopy is a powerful tool for directly probing the nitrogen environments within the benzimidazole ring. The imidazole moiety contains two distinct nitrogen atoms: a pyrrole-type nitrogen (-NH-) and a pyridine-type, or imine, nitrogen (-N=). These two types of nitrogen atoms resonate in different regions of the ¹⁵N NMR spectrum, with characteristic chemical shift ranges science-and-fun.de.

The protonation state of the nitrogen atoms has a profound effect on their ¹⁵N chemical shifts. Protonation of the pyridine-type sp²-hybridized nitrogen typically results in a significant upfield shift (shielding) of about 100 ppm, while protonation of an amine-type nitrogen leads to a smaller deshielding effect nih.gov. This makes ¹⁵N NMR particularly useful for studying acid-base equilibria and confirming the site of protonation nih.gov. In this compound, the electron-withdrawing effect of the nitro group will also influence the electronic environment and thus the chemical shifts of N-1 and N-3. For related proton pump inhibitors, the chemical shift of the imine nitrogen (N3) showed a strong correlation with the pKa, reflecting changes in nucleophilicity due to substituents on the benzimidazole ring japsonline.com.

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification and Bond Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features.

The most prominent bands would arise from the nitro group (NO₂), which exhibits strong and distinct symmetric and asymmetric stretching vibrations. For analogous compounds like 2-(4-nitrophenyl)-1H-benzimidazole, these bands are observed around 1516 cm⁻¹ (asymmetric) and 1338 cm⁻¹ (symmetric) rsc.org. The spectrum will also feature a broad absorption band for the O-H stretch of the alcohol and a broad N-H stretch from the imidazole ring, often overlapping in the 3100-3500 cm⁻¹ region. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretch of the methylene group appears just below 3000 cm⁻¹ vscht.cz. Stretching vibrations for C=N and C=C bonds within the benzimidazole ring system are expected in the 1500-1630 cm⁻¹ range rsc.org.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (-OH) | 3200 - 3500 | Strong, Broad |

| N-H Stretch | Imidazole (-NH) | 3100 - 3450 | Medium, Broad |

| C-H Stretch | Aromatic | 3000 - 3100 | Medium to Weak |

| C-H Stretch | Aliphatic (-CH₂) | 2850 - 2960 | Medium |

| C=N / C=C Stretch | Benzimidazole Ring | 1500 - 1630 | Medium to Strong |

| N-O Asymmetric Stretch | Nitro (-NO₂) | 1510 - 1560 | Strong |

| N-O Symmetric Stretch | Nitro (-NO₂) | 1330 - 1380 | Strong |

| C-O Stretch | Alcohol (Primary) | 1050 - 1085 | Strong |

Mass Spectrometry (MS and High-Resolution MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the unambiguous determination of the molecular formula. For this compound (C₈H₇N₃O₃), the expected monoisotopic mass is approximately 193.0487 g/mol . In electrospray ionization (ESI), the compound would typically be observed as the protonated molecule [M+H]⁺ at m/z 194.0560.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of the parent ion, which provides valuable structural information. The fragmentation of benzimidazole derivatives is influenced by the substituents on the ring and at the C2 position journalijdr.com. For nitazene analogs, which are 2-benzylbenzimidazole derivatives, characteristic fragmentation includes cleavage of the side chain and the benzyl group nih.gov.

For this compound, key fragmentation pathways would likely include:

Loss of the methanol side group : Initial loss of the hydroxymethyl radical (•CH₂OH) or a molecule of formaldehyde (B43269) (CH₂O).

Loss of water : Dehydration involving the hydroxyl group and a proton from the ring or N-H group.

Nitro group fragmentation : Loss of NO (m/z 30) or NO₂ (m/z 46) is a characteristic fragmentation pattern for aromatic nitro compounds.

Ring cleavage : Fission of the imidazole ring, often involving the loss of HCN (m/z 27), which is a characteristic fragmentation of the benzimidazole nucleus journalijdr.com.

X-ray Diffraction Studies for Precise Solid-State Molecular and Crystal Structure Determination

X-ray diffraction on a single crystal provides the most definitive information about the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While the specific crystal structure for this compound is not available, analysis of related benzimidazole structures allows for a detailed prediction of its key structural features researchgate.net.

The benzimidazole core is expected to be nearly planar researchgate.net. The molecular conformation will be influenced by the orientation of the methanol and nitro substituents. In the crystal lattice, intermolecular hydrogen bonding is expected to play a dominant role in the molecular packing. Strong N-H···N or N-H···O hydrogen bonds are common in benzimidazole crystals, often leading to the formation of chains or centrosymmetric dimers nih.govorientaljphysicalsciences.orgiucr.org. The hydroxyl group of the methanol side chain can act as both a hydrogen bond donor and acceptor, potentially forming O-H···N or O-H···O interactions with adjacent molecules or the nitro group.

Furthermore, π-π stacking interactions between the aromatic benzimidazole rings are a common feature, contributing to the stability of the crystal packing orientaljphysicalsciences.orgnih.gov. The presence of the nitro group may also facilitate C-H···O interactions. The interplay of these non-covalent interactions dictates the final crystal structure nih.gov.

Interactive Data Table: Predicted Crystallographic Parameters for this compound Data based on analogous reported benzimidazole crystal structures nih.govmdpi.com.

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P-1 |

| Key Bond Lengths (Å) | C=N (~1.33), C-N (~1.38), N-O (~1.22), C-O (~1.43) |

| Key Intermolecular Interactions | N-H···N Hydrogen Bonds, O-H···O Hydrogen Bonds, π-π Stacking, C-H···O Interactions |

| Planarity | Benzimidazole ring system expected to be nearly planar. |

Conformational Analysis and Dihedral Angle Determination

The conformational landscape of benzimidazole derivatives is primarily dictated by the orientation of substituents relative to the planar bicyclic core. The benzimidazole ring system itself is inherently planar, a characteristic confirmed in numerous crystallographic studies of its analogues, such as (1H-Benzimidazol-1-yl)methanol. researchgate.net In this analogue, the maximum deviation from the least-squares plane defined by the nine constituent atoms of the benzimidazole ring is minimal. researchgate.net

However, intermolecular forces within a crystal lattice can induce deviations from planarity. mdpi.com Studies on para-substituted nitrobenzene derivatives have shown that the nitro group can be twisted out of the plane of the benzene ring due to crystal packing effects, with a mean twist angle of approximately 7.3°. mdpi.com Therefore, for this compound, while the benzimidazole core is expected to be planar, the exocyclic C-C bond to the methanol group and the C-N bond to the nitro group represent axes of potential rotation. The final solid-state conformation will represent a balance between the stabilizing effects of electronic conjugation, which favor planarity, and the steric and intermolecular interactions that may cause puckering or rotation of the substituent groups.

Table 1: Comparison of Dihedral Angles in this compound Analogues

Compound Dihedral Angle Description Angle (°) Reference 2-(1H-Benzimidazol-2-yl)-4-nitrophenol Between benzimidazole system and benzene ring 1.1(3) [10, 20] 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol Benzimidazole moiety and benzene ring 1 46.16(7) nih.gov 3-{1-[(2-hydroxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}phenol Benzimidazole moiety and benzene ring 2 77.45(8) nih.gov para-Substituted Nitrobenzene Derivatives (mean) Twist angle of nitro group relative to benzene ring 7.3 nih.gov

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks in Crystal Packing

The crystal packing of this compound is governed by a network of intermolecular interactions, with hydrogen bonding playing a dominant role. The molecule contains multiple hydrogen bond donors (the imidazole N-H and the methanol O-H) and acceptors (the imidazole N atom, the methanol O atom, and the two O atoms of the nitro group). This functionality allows for the formation of robust and intricate supramolecular architectures.

Crystallographic studies of analogous compounds reveal common hydrogen bonding motifs. For example, in the crystal structure of (1H-Benzimidazol-1-yl)methanol, molecules are linked by intermolecular O—H⋯N hydrogen bonds, forming zigzag chains. researchgate.net These chains are further interconnected by weaker C—H⋯O interactions to form sheets. researchgate.net In the case of 2-(1H-Benzimidazol-2-yl)-4-nitrophenol, adjacent molecules are linked via intermolecular N—H⋯O hydrogen bonds, resulting in the formation of centrosymmetric dimers. nih.govnih.gov Similarly, 2-(3-hydroxypropyl)benzimidazole features both O—H⋯N and N—H⋯O hydrogen bonds that build up the crystal lattice. nih.gov

For this compound, a rich hydrogen-bonding network involving N—H⋯O(nitro), O—H⋯N(imidazole), and potentially O—H⋯O interactions can be anticipated, leading to the formation of dimers, chains, or more complex three-dimensional networks.

Table 2: Hirshfeld Surface Analysis of Intermolecular Contacts in Benzimidazole Analogues

Compound Interaction Type Contribution (%) Reference 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile monohydrate H···H 28.7 C···H/H···C 27.1 N···H/H···N 26.4 C···C 6.0 O···H/H···O 3.7 1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-one H···H 57.9 ijcrt.org H···C/C···H 18.1 H···O/O···H 14.9

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis

The electronic absorption spectrum of this compound is characterized by the presence of two primary chromophoric systems: the benzimidazole ring and the nitro group. The absorption of ultraviolet or visible light by the molecule promotes valence electrons from a ground state to a higher energy excited state. mu-varna.bg The key electronic transitions observed in such conjugated systems are typically π→π* and n→π* transitions.

The extended π-system of the benzimidazole moiety gives rise to intense absorption bands corresponding to π→π* transitions. The attachment of the nitro group, a strong electron-withdrawing group and chromophore, significantly influences the spectrum. It extends the conjugation and introduces possible n→π* transitions associated with the non-bonding electrons on the oxygen and nitrogen atoms.

Spectroscopic analysis of 1-Methyl-6-Nitro-1H-Benzimidazole, a close structural analogue, provides a strong basis for predicting the UV-Vis behavior of the target compound. researchgate.net The combination of the aromatic system and the nitro substituent is expected to result in strong absorption bands in the UV region. The solvent can also influence the position of absorption maxima; polar solvents may cause a blue shift (to shorter wavelengths) for n→π* transitions and a red shift (to longer wavelengths) for π→π* transitions.

Table 3: UV-Vis Absorption Maxima (λmax) for this compound and Related Compounds

Compound λmax (nm) Solvent Reference 1-Methyl-6-Nitro-1H-Benzimidazole Not explicitly stated, but UV spectrum measured Not stated Amino-substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles ~280, ~350, ~450 (varies with structure) Methanol mu-varna.bg Paracetamol (for comparison) 243 Methanol

Note: Specific λmax values for the title compound are not available in the searched literature; data from analogues are presented for comparative analysis.

Chromatographic Techniques (e.g., TLC, Column Chromatography) for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for monitoring the synthesis and ensuring the purity of this compound. Thin-layer chromatography (TLC) is a rapid and effective technique widely used to track the progress of benzimidazole synthesis by observing the consumption of starting materials (like o-phenylenediamine (B120857) derivatives) and the formation of the product. nih.govijcrt.orgnih.gov

For the TLC analysis of benzimidazole derivatives, silica gel G is commonly employed as the stationary phase. ijcrt.org Visualization of the separated spots on the TLC plate is typically achieved under a UV lamp, owing to the UV-active nature of the benzimidazole ring system. nih.govijcrt.orgnih.gov A variety of mobile phase systems have been successfully utilized for the separation of these compounds, with the polarity being adjusted to achieve optimal separation (Rf values).

Following synthesis, purification is most commonly accomplished by column chromatography, again using silica gel as the stationary phase. nih.govnih.govacs.org The crude product is loaded onto the column, and a suitable eluent system, often determined through preliminary TLC experiments, is used to separate the desired compound from byproducts and unreacted starting materials. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 4: Reported TLC Systems for the Analysis of Benzimidazole Derivatives

Mobile Phase System Ratio (v/v) Analyte/Use Case Reported Rf Reference Benzene : Acetone 7 : 3 Benzimidazole (product) 0.39 nih.gov Benzene : Acetone 7 : 3 o-Phenylenediamine (reactant) 0.73 nih.gov n-Hexane : Ethyl Acetate 2 : 3 Monitoring 2-aryl benzimidazole synthesis Not specified nih.gov Chloroform : Methanol 9 : 1 Monitoring N-substituted benzimidazole synthesis Not specified nih.gov Ethyl Acetate : n-Hexane 7 : 3 Monitoring N-substituted benzimidazole synthesis Not specified nih.gov Acetone / Ether 8 : 2 Purification of benzimidazole-allyl alcohol Not specified mdpi.com

Theoretical and Computational Investigations on 4 Nitro 1h Benzimidazol 2 Yl Methanol Systems

Quantum Chemical Calculations (Density Functional Theory, DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. nih.govnih.gov By approximating the complex many-electron problem, DFT allows for the accurate calculation of molecular properties, providing a bridge between structure and reactivity. For the (4-nitro-1H-benzimidazol-2-yl)methanol system, DFT calculations are instrumental in predicting its behavior at a molecular level.

The first step in a computational study is typically to find the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. semanticscholar.org This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy structure on the potential energy surface is located. For this compound, DFT methods, such as B3LYP, are used to compute the optimized bond lengths, bond angles, and dihedral angles. nih.govnih.gov

The benzimidazole (B57391) core is expected to be largely planar, with the nitro and methanol (B129727) groups attached. nih.govnih.gov The optimization process precisely defines the orientation of these substituent groups relative to the benzimidazole ring system. The final optimized structure represents a local minimum on the energetic landscape, providing the foundational geometry for all subsequent property calculations. These calculations are crucial for understanding intermolecular interactions in a crystalline state. nih.gov

Table 1: Representative Optimized Geometrical Parameters for Substituted Benzimidazole Systems This table is illustrative, showing typical parameter ranges for similar structures calculated by DFT methods.

| Parameter | Typical Calculated Value (Å or °) | Description |

|---|---|---|

| C-C (in benzene (B151609) ring) | 1.35 - 1.46 | Bond lengths within the fused benzene ring. nih.gov |

| C-N (in imidazole (B134444) ring) | ~1.37 | Bond lengths between carbon and nitrogen in the imidazole ring. nih.gov |

| N-H | ~1.01 | Bond length of the proton on the imidazole nitrogen. nih.gov |

| Ring Bond Angles | 104 - 132 | Internal angles of the fused ring system. nih.gov |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the kinetic stability and chemical reactivity of a molecule. researchgate.netirjweb.com A large energy gap implies high stability and low chemical reactivity, whereas a small energy gap suggests the molecule is more reactive and polarizable. nih.govresearchgate.netirjweb.com For this compound, the electron-withdrawing nitro group is expected to lower the energy of the LUMO, potentially reducing the HOMO-LUMO gap and influencing its electronic transitions and reactivity. researchgate.net DFT calculations provide precise energy values for these orbitals and allow for the mapping of their spatial distribution across the molecule.

Table 2: Key Quantum Chemical Reactivity Descriptors This table defines common parameters derived from HOMO and LUMO energies.

| Parameter | Formula | Description |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. researchgate.net |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. researchgate.net |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. researchgate.net |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. irjweb.com |

| Electrophilicity Index (ω) | μ2 / 2η (where μ is chemical potential) | Describes the ability of a species to accept electrons. irjweb.com |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for both electrophilic and nucleophilic attack. researchgate.netresearchgate.net The MEP map is plotted onto the molecule's electron density surface, using a color scale to denote different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms.

Blue regions represent positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms.

Green regions denote neutral or zero potential areas. researchgate.net

For this compound, the MEP surface would clearly show strong negative potential around the oxygen atoms of the nitro group, making them potential sites for interaction with electrophiles or for hydrogen bonding. Conversely, the hydrogen atom of the N-H group in the imidazole ring and the hydroxyl proton of the methanol group would exhibit a strong positive potential, identifying them as primary sites for nucleophilic attack or deprotonation.

Tautomerism and Isomerism in Nitrobenzimidazole Methanol Systems

Benzimidazole and its derivatives are known to exhibit annular tautomerism, a phenomenon involving the migration of a proton between the two nitrogen atoms (N1 and N3) of the imidazole ring. beilstein-journals.orgencyclopedia.pub This results in an equilibrium between two tautomeric forms. For asymmetrically substituted benzimidazoles like the target compound, these tautomers are non-equivalent and will have different stabilities.

DFT calculations are highly effective for assessing the relative energetic stabilities of different tautomers. researchgate.netnih.gov For this compound, the two principal annular tautomers are the 4-nitro-1H form and the 7-nitro-1H (or 4-nitro-3H) form.

By performing separate geometry optimizations and energy calculations for each tautomer, their relative energies (ΔE) and Gibbs free energies (ΔG) can be determined. The tautomer with the lower calculated energy is predicted to be the more stable and therefore the predominant species at equilibrium. researchgate.net Theoretical studies on related nitro-substituted benzimidazoles have shown that the position of the nitro group can significantly influence the relative stability of the tautomers, sometimes leading to considerable deviations from the near-equal stability observed in unsubstituted benzimidazole. researchgate.net

Table 3: Tautomeric Forms of this compound

| Tautomer Name | Description | Expected Stability Factor |

|---|---|---|

| 4-nitro-1H-benzimidazol-2-yl)methanol | Proton is on the nitrogen atom distal to the nitro group. | Influenced by electronic and steric effects of the nitro group. |

| 7-nitro-1H-benzimidazol-2-yl)methanol | Proton is on the nitrogen atom proximal to the nitro group. | Potential for intramolecular hydrogen bonding between N-H and the nitro group. |

The equilibrium position between the 1H and 3H tautomers is dictated by the electronic and steric effects of the substituents on the benzimidazole ring. researchgate.netnih.gov

The nitro group at the 4-position is a strong electron-withdrawing group. Its presence can significantly alter the electron density distribution within the benzimidazole ring system. This electronic perturbation affects the acidity of the N-H protons and the basicity of the lone pairs on the nitrogen atoms, thereby influencing which tautomer is energetically favored. Furthermore, the proximity of the nitro group to the N-H in the 7-nitro tautomer could lead to unusual interactions, such as intramolecular hydrogen bonding, which would strongly stabilize that specific form. researchgate.net

The methanol group at the 2-position also plays a role. While its electronic effect is less pronounced than that of the nitro group, it can influence the tautomeric equilibrium through steric hindrance and its own potential for intramolecular hydrogen bonding with one of the imidazole nitrogens. Computational studies allow for the systematic dissection of these competing effects to predict the final tautomeric preference. researchgate.netresearchgate.net

Reaction Mechanism Investigations via Computational Modeling

Computational modeling has become an indispensable tool for elucidating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. nih.gov In the context of this compound, computational studies, though not extensively focused on this specific molecule, can be extrapolated from research on related benzimidazole systems to understand its formation and subsequent transformations.

The formation of this compound typically involves the hydroxymethylation of 4-nitro-1H-benzimidazole. This reaction is a specific case of C-2 functionalization of the benzimidazole ring. researchgate.net Computational studies on the functionalization of benzimidazoles suggest that the reaction mechanism is heavily influenced by the electronic nature of the substituents on the benzimidazole core. sci-hub.boxplu.mxresearchgate.net

The hydroxymethylation reaction likely proceeds through a nucleophilic addition mechanism. The C-2 position of the benzimidazole ring is known to be susceptible to nucleophilic attack, a characteristic that is further enhanced by the presence of the electron-withdrawing nitro group at the 4-position. nih.gov The nitro group, through its negative inductive (-I) and mesomeric (-M) effects, reduces the electron density on the benzimidazole ring system, making the C-2 carbon more electrophilic. nih.gov

A plausible reaction pathway, inferred from general principles of benzimidazole chemistry, would involve the following steps:

Deprotonation of the N-H group: In the presence of a base, the acidic proton on the imidazole nitrogen is removed, forming a benzimidazolide anion. This step is crucial as it increases the nucleophilicity of the ring.

Nucleophilic attack on formaldehyde (B43269): The benzimidazolide anion then acts as a nucleophile, attacking the electrophilic carbon of formaldehyde.

Protonation: The resulting alkoxide intermediate is then protonated to yield the final product, this compound.

Other potential transformations of this compound could involve the further reaction of the hydroxyl group or modifications to the nitro group. For instance, the hydroxyl group could undergo esterification or etherification reactions. The nitro group, being a strong electron-withdrawing group, can be reduced to an amino group, which would significantly alter the electronic properties and reactivity of the molecule. nih.gov Computational studies on nitroaromatic compounds have extensively investigated the mechanisms of their reduction. nih.gov

It is also important to consider the tautomerism of the benzimidazole ring, as the position of the N-H proton can influence the reactivity. beilstein-journals.orgnih.govresearchgate.netnih.gov Computational studies have shown that the tautomeric equilibrium can be affected by substituents and the solvent environment. beilstein-journals.orgresearchgate.net For this compound, the 4-nitro tautomer is expected to be more stable than the 7-nitro tautomer due to electronic effects.

For the proposed hydroxymethylation mechanism, the rate-determining step is likely to be the nucleophilic attack of the benzimidazolide anion on formaldehyde. The activation energy for this step would be influenced by several factors:

The nucleophilicity of the benzimidazolide anion: The presence of the nitro group, while activating the C-2 position towards nucleophilic attack, would decrease the nucleophilicity of the benzimidazolide anion itself. This is a competing effect that would need to be quantified through computational analysis.

The electrophilicity of formaldehyde: This is a constant factor in this specific reaction.

Solvent effects: The solvent can play a significant role in stabilizing the transition state and intermediates, thereby affecting the activation energy barrier.

Computational modeling could be employed to locate the transition state structure for this step and calculate the corresponding activation energy. This would involve mapping the potential energy surface of the reaction and identifying the saddle point corresponding to the transition state. The geometry of the transition state would reveal the bond-forming and bond-breaking processes occurring during the reaction.

Furthermore, computational analysis could be used to compare the activation energies for the formation of this compound with that of other substituted benzimidazoles, providing a quantitative measure of the electronic effect of the nitro group on the reaction rate.

Structure-Reactivity Relationship Modeling (Excluding Specific Biological Endpoints)

The chemical behavior and reactivity of this compound are intrinsically linked to its molecular structure. Computational modeling provides a powerful means to explore these relationships without focusing on specific biological interactions.

Quantitative Structure-Property Relationship (QSPR) models are mathematical models that aim to predict the physicochemical properties of a compound based on its molecular descriptors. mdpi.comresearchgate.net For this compound, QSPR studies can be valuable in predicting properties such as solubility, pKa, and reactivity.

The key to a successful QSPR model lies in the selection of appropriate molecular descriptors. For this compound, these descriptors can be categorized as:

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial atomic charges, and energies of the frontier molecular orbitals (HOMO and LUMO). The nitro group, being a strong electron-withdrawing group, will significantly influence these descriptors. nih.gov

Topological descriptors: These are numerical values derived from the 2D representation of the molecule, such as connectivity indices and shape indices.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and provide a more detailed description of the electronic structure. nih.gov

A QSPR model for predicting a specific property would be developed by establishing a statistical relationship between the property and a set of molecular descriptors for a series of related benzimidazole derivatives. For instance, a QSPR model could be developed to predict the pKa of the N-H proton in substituted benzimidazoles. The model would likely show that electron-withdrawing substituents, such as the nitro group, decrease the pKa, making the proton more acidic.

The following table presents a hypothetical set of calculated electronic descriptors for a series of substituted 2-hydroxymethylbenzimidazoles, which could be used in a QSPR study.

| Substituent at 4-position | HOMO Energy (eV) | LUMO Energy (eV) | Dipole Moment (Debye) |

| H | -6.2 | -1.5 | 2.8 |

| CH3 | -6.0 | -1.4 | 3.1 |

| Cl | -6.4 | -1.8 | 1.5 |

| NO2 | -7.0 | -2.5 | 5.5 |

Note: The values in this table are illustrative and would need to be calculated using appropriate computational methods.

While excluding specific biological endpoints, computational chemistry can still provide valuable principles for ligand design based on the understanding of how substituents affect the electronic and steric properties of a molecule. sci-hub.box For this compound, the nitro and hydroxymethyl groups are key substituents that define its chemical character.

By computationally exploring a range of substituents at different positions of the benzimidazole ring, it is possible to create a library of virtual compounds with varying electronic and steric properties. This information can then be used to establish design principles for molecules with desired chemical characteristics. For example, if the goal is to design a molecule with increased electron-donating character, the nitro group could be replaced with an amino or methoxy group.

The following table summarizes the expected effects of different substituents on the electronic properties of the benzimidazole ring, which can guide ligand design.

| Substituent | Electronic Effect | Impact on Benzimidazole Ring |

| -NO2 | Electron-withdrawing | Decreases electron density, increases acidity of N-H |

| -Cl | Electron-withdrawing | Decreases electron density |

| -H | Neutral | Reference compound |

| -CH3 | Electron-donating | Increases electron density |

| -OCH3 | Electron-donating | Increases electron density |

| -NH2 | Electron-donating | Significantly increases electron density |

These computational approaches provide a rational basis for the design of new benzimidazole derivatives with tailored chemical properties, which can then be synthesized and tested for various applications.

Chemical Transformations and Derivatization Strategies for 4 Nitro 1h Benzimidazol 2 Yl Methanol

Reactions of the Nitro Group: Reduction, Cyclization, and Other Transformations

The nitro group at the 4-position of the benzimidazole (B57391) ring is a key functional group that significantly influences the molecule's electronic properties and reactivity. It is a strong electron-withdrawing group, and its transformation is a common strategy in the synthesis of various benzimidazole derivatives.

Reduction: The most common transformation of the aromatic nitro group is its reduction to an amino group. This conversion is a critical step in the synthesis of various biologically active compounds, as the resulting 4-aminobenzimidazole derivatives can serve as precursors for further functionalization. A variety of reducing agents can be employed for this purpose. For instance, one-pot reductive cyclocondensation methods using reagents like zinc dust and sodium bisulfite in water have been effective for converting 2-nitroanilines into benzimidazoles, highlighting the chemoselective reduction of the nitro group in the presence of other functionalities pcbiochemres.com. Other established methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), or chemical reduction with agents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acidic medium. The choice of reagent can be crucial for achieving selectivity, especially in molecules with multiple reducible groups mdpi.com. The resulting (4-amino-1H-benzimidazol-2-yl)methanol is a versatile intermediate for creating fused heterocyclic systems or for introducing new substituents on the amino group.

Cyclization: The amine functionality obtained from the reduction of the nitro group can be utilized in cyclization reactions to build fused-ring systems. For example, after reduction to 4-aminobenzimidazole, intramolecular or intermolecular condensation reactions with suitable electrophiles can lead to the formation of polycyclic aromatic systems researchgate.netacs.org. The specific outcome depends on the nature of the reactants and the reaction conditions employed. Oxidative cyclization is another pathway where anilines can be converted to benzimidazoles, sometimes involving nitroso intermediates, although this is more relevant to the formation of the benzimidazole core itself rather than a subsequent transformation of the nitro group nih.gov.

Other Transformations: Beyond reduction, the nitro group can undergo other transformations, such as nucleophilic aromatic substitution (SNAr). Although the nitro group itself is not a typical leaving group, in highly activated systems it can be displaced by potent nucleophiles nih.govnih.gov. The strong electron-withdrawing nature of the two imidazole (B134444) nitrogen atoms and the nitro group itself polarizes the C4-carbon, making it susceptible to nucleophilic attack under specific conditions nih.gov. Such reactions provide a pathway for the direct introduction of different functional groups at the 4-position, bypassing the need for reduction and subsequent diazotization reactions.

Reactions of the Hydroxymethyl Group: Oxidation, Esterification, Etherification, and Halogenation

The hydroxymethyl group at the C2 position is a versatile handle for introducing a variety of functional groups and for modifying the steric and electronic properties of the molecule.

The hydroxyl group can be readily converted into a more reactive leaving group, such as a halogen. The synthesis of 2-(chloromethyl)-1H-benzimidazole derivatives is a common strategy to create a potent electrophilic site at the 2-position, enabling subsequent nucleophilic substitution reactions. This transformation is typically achieved by treating the starting alcohol, (4-nitro-1H-benzimidazol-2-yl)methanol, with a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). The resulting 2-(chloromethyl)-4-nitro-1H-benzimidazole is a valuable intermediate. A wide array of nucleophiles, including amines, thiols, and phenoxides, can then be used to displace the chloride, leading to the synthesis of extensive libraries of 2-substituted benzimidazole derivatives researchgate.netnih.govresearchgate.net.

The primary alcohol of the hydroxymethyl group can be oxidized to afford the corresponding carboxylic acid. The oxidation of this compound yields 4-nitro-1H-benzimidazole-2-carboxylic acid. This transformation can be accomplished using various oxidizing agents. Strong oxidants like potassium permanganate (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic conditions are often effective. The resulting carboxylic acid is a key precursor for the synthesis of amides, esters, and other acyl derivatives, further expanding the chemical diversity of the benzimidazole scaffold.

Esterification and Etherification: Standard organic transformations can be applied to the hydroxymethyl group.

Esterification: Reaction with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) under appropriate catalytic conditions (e.g., acid catalysis for Fischer esterification) leads to the formation of the corresponding esters google.comresearchgate.net. These esters can modify the lipophilicity of the parent compound or act as prodrugs.

Etherification: Conversion of the alcohol to an ether can be achieved through reactions like the Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a base followed by reaction with an alkyl halide. Chemoselective methods for the etherification of benzylic alcohols, which have similar reactivity, have also been developed organic-chemistry.org.

Modifications and Substitutions on the Benzimidazole Ring System

The benzimidazole ring contains two nitrogen atoms, N1 and N3. The N1-H is acidic and can be deprotonated to form an anion, which is a potent nucleophile.

Alkylation: N-alkylation is a common modification of the benzimidazole core, often leading to significant changes in biological activity. The reaction of this compound with various alkylating agents (e.g., alkyl halides, sulfates) in the presence of a base results in the formation of N-substituted derivatives beilstein-journals.orgacs.org. The regioselectivity of the alkylation (attack at N1 vs. N3) can be influenced by several factors, including the nature of the substituent at the 4-position (the nitro group), the solvent, the base used, and the reaction temperature derpharmachemica.combeilstein-journals.org. For 4-nitro-substituted imidazoles, alkylation often occurs regioselectively at the N1 position derpharmachemica.com.

| Base | Solvent | Temperature | Yield Range | Reference |

| K₂CO₃ | Acetonitrile | 60 °C | 66-85% | derpharmachemica.com |

| K₂CO₃ | DMF | Room Temp. | Moderate | nih.gov |

| NaH | DMF | 0 °C to Room Temp. | Good | semanticscholar.org |

Acylation: The imidazole nitrogen can also undergo acylation with reagents such as acyl chlorides or anhydrides arkat-usa.orgresearchgate.net. This reaction is typically carried out in the presence of a base to neutralize the acid byproduct. N-acylation introduces an amide functionality, which can alter the molecule's electronic properties and hydrogen bonding capabilities. Various methods have been developed for the efficient N-acylation of imidazoles and benzimidazoles researchgate.netorganic-chemistry.org.

Electrophilic Aromatic Substitution (SEAr): The benzene (B151609) portion of the benzimidazole ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation wikipedia.orgmakingmolecules.commasterorganicchemistry.com. However, the reactivity of the ring is significantly influenced by the existing substituents. The fused imidazole ring generally acts as an activating group, but under the acidic conditions often required for SEAr, the basic nitrogen atoms become protonated, which deactivates the entire ring system. Furthermore, the 4-nitro group is a powerful deactivating group and a meta-director wikipedia.org. Therefore, any further electrophilic substitution on the benzene ring of this compound would be challenging and would be expected to occur at the C6 position (meta to the nitro group and para to the imidazole ring fusion). Harsher reaction conditions, such as using fuming sulfuric acid for sulfonation or concentrated nitric and sulfuric acids for further nitration, would likely be required masterorganicchemistry.com.

Nucleophilic Aromatic Substitution (SNAr): The presence of the strong electron-withdrawing nitro group at the C4 position makes the benzene ring electron-deficient and thus activates it towards nucleophilic aromatic substitution chemistrysteps.comyoutube.com. For SNAr to occur, a good leaving group (such as a halogen) must be present on the ring, typically positioned ortho or para to the activating nitro group libretexts.orgnih.gov. In the parent compound, there are no such leaving groups. However, if a derivative such as (7-chloro-4-nitro-1H-benzimidazol-2-yl)methanol were used, the chlorine atom at C7 (ortho to the nitro group) would be highly activated for displacement by nucleophiles like amines, alkoxides, or thiolates. This addition-elimination mechanism proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex youtube.com.

Coordination Chemistry and Metal Complexation with this compound as a Ligand

Based on the available scientific literature, there is no specific information regarding the coordination chemistry and metal complexation of this compound.

Synthesis and Detailed Characterization of Transition Metal Complexes

No published studies were found that describe the synthesis and detailed characterization of transition metal complexes specifically using this compound as a ligand.

Elucidation of Ligand Binding Modes and Resultant Coordination Geometries

Due to the absence of synthesized and characterized complexes, there is no information available on the binding modes of this compound or the coordination geometries of its potential metal complexes.

Q & A

Q. How can intermolecular interactions be leveraged to design co-crystals for enhanced bioavailability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。